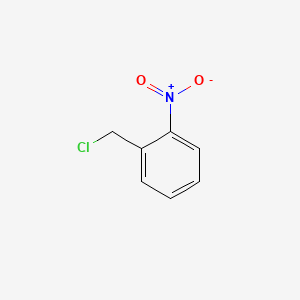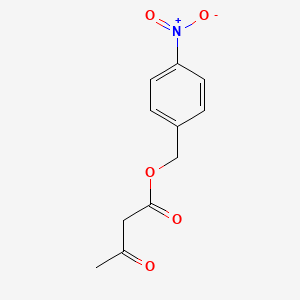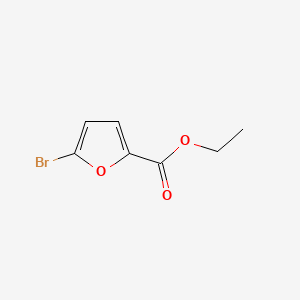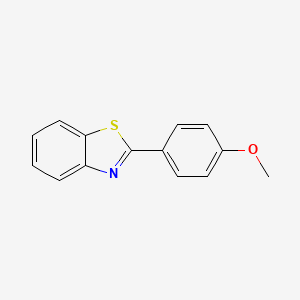![molecular formula C14H16N2 B1662071 2,2'-二甲基-[1,1'-联苯]-4,4'-二胺 CAS No. 84-67-3](/img/structure/B1662071.png)
2,2'-二甲基-[1,1'-联苯]-4,4'-二胺
描述
2,2'-Dimethylbenzidine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Dimethylbenzidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Dimethylbenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dimethylbenzidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管 (OLED)
该化合物用于开发用于高效 OLED 的新型聚集诱导延迟荧光材料 . 它属于发光体 CDBP-BP-PXZ 和 CDBP-BP-DMAC,它们具有很高的热稳定性和电化学稳定性,并表现出有趣的聚集诱导延迟荧光特性 . 这些发光体已显示出优异的电致发光 (EL) 性能,揭示了它们在实际显示器和照明设备中的良好应用潜力 .
多取代咔唑的合成
2,2'-二甲基-[1,1'-联苯]-4,4'-二胺用于多取代咔唑的合成 . 这是通过铜催化的伯胺与 2,2'-二溴-1,1'-联苯的偶联反应实现的 .
热力学性质数据
该化合物属于纯化合物热力学性质数据的集合,主要关注有机物 . 该数据是通过动态数据分析生成的,该分析是在 NIST ThermoData Engine 软件包中实现的 .
氟化联苯的合成
2,2'-二甲基-[1,1'-联苯]-4,4'-二胺用于氟化联苯的合成 . 这是通过在钯催化剂络合物存在下,芳基卤化物与各种氟化硼酸的反应实现的 .
属性
IUPAC Name |
4-(4-amino-2-methylphenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMZXITLDTULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043860 | |
| Record name | 2,2'-Dimethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-67-3 | |
| Record name | 2,2′-Dimethyl-4,4′-diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dimethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dimethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIMETHYLBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O23M27FP1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of m-Tolidine?
A1: m-Tolidine has the molecular formula C14H18N2 and a molecular weight of 214.30 g/mol.
Q2: Are there any available spectroscopic data for m-Tolidine?
A2: While specific spectroscopic data isn't provided in the abstracts, researchers have used techniques like X-ray crystallography [, ], 1HNMR [], and IR spectroscopy [] to characterize m-Tolidine and its derivatives.
Q3: How does m-Tolidine impact the properties of materials it is incorporated into?
A3: Studies on polyimide aerogels show that incorporating m-Tolidine as a diamine can influence various properties:
- Shrinkage: Aerogels with m-Tolidine exhibit less shrinkage compared to those using p-phenylenediamine, while increasing the m-Tolidine fraction further reduces shrinkage [].
- Flexibility: Replacing a portion of 4,4'-oxydianiline with m-Tolidine helps maintain the flexibility of thin polyimide aerogel films [].
- Mechanical Properties: Aerogels incorporating m-Tolidine demonstrate high compressive modulus [].
Q4: What are some potential applications of m-Tolidine?
A4: Based on the research, m-Tolidine shows promise in several applications:
- Membranes: m-Tolidine has been investigated as a component in polyamide thin-film composite membranes for ethanol dehydration [].
- Polyimide Aerogels: m-Tolidine is a key building block for polyimide aerogels, which have potential uses in various fields:
- High-Temperature Insulation: Their high porosity, low density, and good thermal stability make them suitable for insulation in aerospace, automotive, and other high-temperature applications [, , , ].
- Lightweight Antennas: Their low dielectric constants make them promising substrates for lightweight patch antennas used in aerospace applications [].
- Nanoparticle Filtration: Polyimide aerogels with tailored pore structures show potential as filter media for removing airborne nanoparticles [].
Q5: How does the structure of m-Tolidine, particularly the methyl groups, affect its properties?
A5: The methyl groups in m-Tolidine introduce steric hindrance, impacting its coplanarity compared to o-Tolidine. Research on dye adsorption by cellulose revealed that o-Tolidine, with a more coplanar structure, has a higher affinity for cellulose than m-Tolidine []. This highlights the influence of steric effects on molecular interactions and subsequent material properties.
Q6: How does modifying the structure of m-Tolidine derivatives affect polymer properties?
A6: Studies on polyimide aerogels demonstrate that incorporating flexible aliphatic spacers between aromatic rings in the diamine backbone, partially replacing m-Tolidine, can further enhance flexibility []. This modification allows for bendable aerogels at greater thicknesses, broadening their potential applications.
Q7: Have computational methods been used to study m-Tolidine or its derivatives?
A7: Yes, researchers have employed molecular simulations to study the curing process of epoxy resins using m-Tolidine and its fluorinated analog, TFMB []. This approach helps predict material characteristics and understand the impact of structural modifications on curing behavior and glass transition temperatures.
Q8: What is the historical context of research on m-Tolidine?
A8: Early studies on m-Tolidine date back to the early 20th century, focusing on its properties as a dye and its colloidal behavior in solution [, , ]. X-ray crystallography studies in the mid-20th century provided insights into its molecular structure [, , ]. More recently, research has shifted towards its applications in high-performance polymers and materials, particularly polyimide aerogels [, , , , , , ]. This shift reflects the evolving interest in m-Tolidine's utility beyond its traditional role as a dye.
Q9: Are there any known alternatives or substitutes for m-Tolidine in specific applications?
A9: Researchers are actively exploring alternative cross-linkers for polyimide aerogels to improve cost-effectiveness and potentially address thermal stability limitations:
- Triisocyanate: Using a commercially available triisocyanate as a cross-linker has shown promise in producing polyimide aerogels with comparable or even higher compressive moduli than those made with other cross-linkers []. This highlights the potential for developing more cost-effective alternatives to traditional cross-linkers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B1661993.png)










